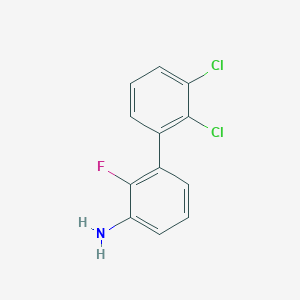

3-(2,3-Dichlorophenyl)-2-fluoroaniline

描述

属性

IUPAC Name |

3-(2,3-dichlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FN/c13-9-5-1-3-7(11(9)14)8-4-2-6-10(16)12(8)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSKYNBKHZDOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-fluoroaniline typically involves the reaction of 2,3-dichloroaniline with fluorinating agents under controlled conditions. One common method includes the use of diethanolamine and hydrogen bromide at high temperatures, followed by the addition of 2,3-dichloroaniline . The reaction is maintained until completion, and the product is purified through vacuum rectification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.

化学反应分析

Types of Reactions

3-(2,3-Dichlorophenyl)-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The compound can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Fluorinating Agents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used for introducing fluorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted anilines, imines, and other aromatic compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

3-(2,3-Dichlorophenyl)-2-fluoroaniline has been studied for its potential therapeutic applications. The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in anti-inflammatory and analgesic activities.

Case Studies

- Anti-inflammatory Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, compounds derived from this aniline have been tested for their ability to suppress COX-1 and COX-2 activities, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antibacterial Properties : The compound's derivatives have also been evaluated for antibacterial activity against various pathogens. Research indicates that certain modifications can enhance their efficacy against resistant bacterial strains .

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. Its halogenated structure enhances biological activity and selectivity towards target organisms.

Applications in Agriculture

- Herbicide Development : this compound derivatives are being explored for their potential as selective herbicides. Their ability to disrupt plant growth pathways makes them candidates for controlling weed populations without harming crops .

Material Science

In material science, this compound is investigated for its role in synthesizing novel polymers and materials with specific properties.

Polymer Synthesis

- The compound can be incorporated into polymer matrices to impart desirable characteristics such as thermal stability and chemical resistance. Research has shown that polymers containing halogenated anilines exhibit improved mechanical properties and thermal degradation profiles .

Synthesis Techniques

The synthesis of this compound typically involves halogenation reactions of aniline derivatives followed by substitution reactions. Various synthetic routes have been documented, emphasizing the efficiency and yield of these processes.

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Halogenation | Reaction of aniline with halogenating agents | High |

| Substitution | Nucleophilic substitution on halogenated intermediates | Moderate to high |

作用机制

The mechanism of action of 3-(2,3-Dichlorophenyl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Structural and Functional Differences

The following table summarizes key differences between 3-(2,3-Dichlorophenyl)-2-fluoroaniline and analogous compounds:

Key Research Findings

Electronic Effects :

- The 2,3-dichlorophenyl group in the target compound induces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 3,4-dichlorophenyl isomers (e.g., 2-(3,4-Dichlorophenyl)-4-fluoroaniline) . This property is critical in optimizing binding to SHP2’s allosteric site .

- Compounds with additional fluorine atoms, such as 3-(3-Chloro-4-fluorophenyl)-2,6-difluoroaniline, exhibit increased metabolic stability but reduced solubility due to higher lipophilicity .

Synthetic Yields: A related naphthoquinone derivative (2.7.2-Chloro-3-((2,3-difluorophenyl)amino)naphthalene-1,4-dione) was synthesized with a 71.1% yield using 2,3-difluoroaniline, suggesting efficient coupling methods for halogenated anilines .

Biological Activity :

- The target compound’s derivatives show specificity in inhibiting SHP2, a key oncogenic phosphatase, whereas sulfonamide analogs (e.g., 2-(difluoromethylsulphonyl)-6-fluoroaniline) are more suited for enzyme inhibition via covalent interactions .

生物活性

3-(2,3-Dichlorophenyl)-2-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C12H8Cl2FN

- Molecular Weight : 265.10 g/mol

- CAS Number : 1361856-82-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances its lipophilicity and binding affinity to biological receptors.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially modulating their activity and leading to downstream biological effects.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the position and type of substituents on the aniline ring significantly influence the compound's biological activity. For example, the dichloro substitution pattern has been shown to enhance anti-inflammatory and analgesic properties compared to other halogenated anilines.

Key Findings from SAR Studies

| Compound | Substituents | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | 2,3-Dichloro & Fluoro | TBD | Antagonist |

| 4-Fluoroaniline | Fluoro | TBD | Moderate Activity |

| 2-Chloroaniline | Chloro | TBD | Low Activity |

Case Studies

-

Anti-nociceptive Effects :

In a study investigating compounds with analgesic properties, this compound was evaluated for its ability to alleviate pain in neuropathic pain models. The compound demonstrated significant increases in mechanical withdrawal thresholds, indicating potent anti-nociceptive effects . -

Influenza Virus Inhibition :

Another study explored the antiviral properties of halogenated anilines, including this compound. The results showed that this compound could inhibit the entry and replication of various influenza strains in vitro, highlighting its potential as an antiviral agent .

Pharmacokinetics and Metabolism

Pharmacokinetic studies using in vivo models have demonstrated that this compound is metabolized primarily in the liver. Metabolites are efficiently excreted, with a significant presence of N-acetylated products detected in urine samples .

Key Metabolites Identified

- 4-Acetamido-3-fluorophenyl sulfate

- 4-Acetamido-3-fluorophenyl glucuronide

常见问题

Q. What are the standard synthetic routes for 3-(2,3-Dichlorophenyl)-2-fluoroaniline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example:

- Nucleophilic aromatic substitution of a nitro group on a dichlorophenyl precursor using potassium fluoride under catalytic conditions.

- Reductive amination of a fluorinated nitro intermediate (e.g., using hydrogen gas and palladium catalysts).

Purity optimization includes HPLC purification (reverse-phase C18 columns with acetonitrile/water gradients) and recrystallization in ethanol or dichloromethane. Monitor intermediates via thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm for aromatic fluorine) and -NMR to verify aryl proton environments.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected m/z ~260 [M+H]).

- FT-IR : Key peaks include N-H stretches (~3400 cm) and C-F vibrations (~1200 cm).

Cross-validate with elemental analysis (C, H, N, Cl) to ensure stoichiometric accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to light or moisture .

Advanced Research Questions

Q. How can metabolic pathways of this compound be tracked in biological systems?

- Methodological Answer : Use -NMR to monitor metabolites in urine or hepatocyte cultures. Key steps:

Administer the compound to model organisms (e.g., rats) and collect urine over 24 hours.

Identify metabolites via chemical shifts:

- Para-hydroxylated derivatives : δ ≈ -125 ppm.

- Sulfated/glucuronidated conjugates : δ shifts by +5–10 ppm.

Quantify metabolites using integration relative to internal standards (e.g., trifluoroacetic acid). This method detects metabolites at concentrations as low as 1 µM .

Q. What role does this compound play in pesticide research, and how are its derivatives validated?

- Methodological Answer : Derivatives like 3-(2,3-dichlorophenyl)-1,1-dimethylurea are used as herbicide standards. Validation involves:

- Bioassays : Test inhibitory effects on plant acetyl-CoA carboxylase (ACC) using Arabidopsis enzyme extracts.

- HPLC-MS/MS : Quantify residues in soil/water samples with a LOQ of 0.01 ppb .

- Comparative studies : Cross-reference with EPA-registered pesticides (e.g., diuron) for efficacy and environmental persistence .

Q. How can researchers design bioactivity studies for cancer-targeting derivatives of this compound?

- Methodological Answer : For derivatives like PTPN11 (SHP2) inhibitors :

In vitro kinase assays : Measure IC values against recombinant SHP2 phosphatase using para-nitrophenyl phosphate (pNPP) as a substrate.

Cell viability assays : Test against cancer cell lines (e.g., A549 lung carcinoma) via MTT assays.

Structural optimization : Introduce methyl or spirocyclic groups at the pyrimidinone ring to enhance binding affinity (see patent WO2024/XXXXXX for scaffold modifications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。